molecular formula C15H13FN2O4 B12580477 N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine CAS No. 479677-27-5

N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine

Cat. No.: B12580477
CAS No.: 479677-27-5
M. Wt: 304.27 g/mol
InChI Key: BQMYPKCEZIRUJB-ZDUSSCGKSA-N
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Description

N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to the amino acid L-phenylalanine. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine typically involves the nitration of a fluorinated phenylalanine derivative. One common method includes the reaction of 5-fluoro-2-nitrobenzene with L-phenylalanine under specific conditions to yield the desired product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the nitration and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ micro packed-bed reactors filled with suitable catalysts to achieve high conversion rates and selectivity under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles such as halogens for substitution reactions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to elevated levels depending on the desired reaction.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenylalanine derivatives, and various other functionalized compounds depending on the specific reagents and conditions used.

Scientific Research Applications

N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Fluoro-2-nitrophenyl)-L-phenylalanine is unique due to its combination of a fluorinated nitrophenyl group with the amino acid L-phenylalanine. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

479677-27-5

Molecular Formula

C15H13FN2O4

Molecular Weight

304.27 g/mol

IUPAC Name

(2S)-2-(5-fluoro-2-nitroanilino)-3-phenylpropanoic acid

InChI

InChI=1S/C15H13FN2O4/c16-11-6-7-14(18(21)22)12(9-11)17-13(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,13,17H,8H2,(H,19,20)/t13-/m0/s1

InChI Key

BQMYPKCEZIRUJB-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=CC(=C2)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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